4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol
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Overview
Description
Phenols, such as “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol”, are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are used in a variety of applications, including as antiseptics and disinfectants .
Synthesis Analysis
Phenols can be synthesized through several methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation. They can also react with active metals to produce phenoxide ions .Physical and Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than alcohols due to the presence of intermolecular hydrogen bonding .Scientific Research Applications
Antioxidant Activities :
- Phenolic acids, including those with methoxyl and phenolic hydroxyl groups, demonstrate significant antioxidant activities. This relates to the O-H bond dissociation enthalpy and the electron donation ability of functional groups, which could be relevant for compounds like 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol (Chen et al., 2020).
Catalysis :
- Schiff bases involving similar structures have been utilized in palladium(II) complexes for the hydrogenation of alkenes and alkynes. These reactions are influenced by the pendant donor atom of the ligand motif, indicating potential catalytic applications for related compounds (Tshabalala & Ojwach, 2018).
Schiff Base Synthesis :
- Novel ether-based ON donor Schiff bases, which share structural similarities with this compound, have been synthesized and characterized, revealing interesting biological and electrochemical properties (Shabbir et al., 2016).
Phenoxyl Radical Species :
- Studies on zinc complexes of mono- and diradical Schiff bases, related in structure, have shown insights into spin interaction and electron transfer processes, which could be relevant for understanding the behavior of phenoxyl radical species in similar compounds (Orio et al., 2010).
Tautomerism and Supramolecular Structure :
- Research on compounds structurally akin to this compound has focused on tautomerism in solvent media and the solid state, providing insights into stacking interactions and the formation of supramolecular networks (Albayrak et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-2-[(E)-hydroxyiminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-3-4-9(11)7(5-8)6-10-12/h3-6,11-12H,2H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRLNBWJNAPJN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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